2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide involves the reaction of piperazine with 2-(trifluoromethyl)phenylacetyl chloride under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, modulating their activity and function . This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:
This compound dihydrochloride: This compound is a salt form of the original compound and has similar properties and applications.
N-phenyl-2-(4-morpholinyl)acetamide: This compound has a similar structure but with a morpholine ring instead of a piperazine ring.
N-aryl-2-trifluoromethyl-quinazoline-4-amine: This compound has a quinazoline ring and is used in similar research applications.
The uniqueness of this compound lies in its specific structure and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)10-3-1-2-4-11(10)18-12(20)9-19-7-5-17-6-8-19/h1-4,17H,5-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPHONMHLQUVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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